molecular formula C9H9BrOS B1376149 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde CAS No. 1785762-95-9

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

Cat. No.: B1376149
CAS No.: 1785762-95-9
M. Wt: 245.14 g/mol
InChI Key: LOSWRUFQYSAVEF-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This compound is characterized by the presence of a bromine atom at the third position and an aldehyde group at the second position of the tetrahydrobenzothiophene ring

Preparation Methods

The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde can be compared with other benzothiophene derivatives, such as:

    4,5,6,7-Tetrahydro-1-benzothiophene-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde: Contains a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    3-Iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde:

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSWRUFQYSAVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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